molecular formula C12H16ClNO2 B185927 ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride CAS No. 136834-79-2

ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Cat. No. B185927
M. Wt: 241.71 g/mol
InChI Key: QBRJBPUVWWEAQV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2230799-18-3 . It has a molecular weight of 241.72 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . The Inchi Code is 1S/C12H15NO2.ClH/c1-2-15-12(14)9-4-3-8-6-11(13)7-10(8)5-9;/h3-5,11H,2,6-7,13H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.72 . It is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

  • Chemoenzymatic Synthesis : A study by Li, Rantapaju, and Kanerva (2011) demonstrated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B. This process achieved high enantioselectivity and yielded amino acid enantiomers as their respective hydrochlorides (Li, Rantapaju, & Kanerva, 2011).

  • Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) characterized two polymorphic forms of a compound structurally related to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride. This research used spectroscopic and diffractometric techniques to analyze the subtle structural differences, highlighting its importance in pharmaceutical analysis (Vogt et al., 2013).

  • Novel Heterocyclic System Synthesis : Tumkyavichyus (1996) described the synthesis of a new heterocyclic system using ethyl 5-amino-4-(substituted amino) -2-methylthiothieno[2, 3-dlpyrimidne-6-carboarytates, which is related to the ethyl 2-amino compound (Tumkyavichyus, 1996).

  • Nucleophilic Reactions : A study by Harb et al. (1989) investigated the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives through reactions with nucleophilic reagents, demonstrating the compound's versatility in chemical transformations (Harb et al., 1989).

  • Chemistry of Iminofurans : Shipilovskikh et al. (2014) explored the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines, leading to the formation of related ethyl 2-amino compounds. This research contributes to the understanding of iminofuran chemistry (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

  • Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) prepared ethyl imidate hydrochlorides and synthesized Schiff and Mannich bases from ethyl 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcasing the compound's role in the formation of various chemical bases (Bekircan & Bektaş, 2008).

Safety And Hazards

The safety information includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12;/h3-6H,2,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJBPUVWWEAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464087
Record name ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

CAS RN

136834-79-2
Record name ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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